8-Methyl-2-phenylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
8-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-6-5-9-13-14(17(18)20)10-15(19-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVHYYZLYRAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
One-pot synthesis protocols involving 8-Methyl-2-phenylquinoline-4-carbonyl chloride
Application Note: One-Pot Synthesis Protocols Involving 8-Methyl-2-phenylquinoline-4-carbonyl chloride
Executive Summary & Pharmacological Context
The compound 8-Methyl-2-phenylquinoline-4-carbonyl chloride is a high-reactivity electrophilic intermediate critical in the synthesis of Neurokinin-3 (NK3) receptor antagonists (e.g., analogues of Talnetant/Osanetant) and anti-infective quinoline carboxamides.[1]
While the carboxylic acid precursor is stable, the 4-carbonyl chloride derivative is moisture-sensitive and prone to hydrolysis. Consequently, isolating this intermediate is operationally inefficient and detrimental to yield. This Application Note details a One-Pot Telescoping Protocol that generates the acid chloride in situ and immediately couples it with amines. This approach minimizes handling of the unstable intermediate, reduces solvent waste, and maximizes throughput for SAR (Structure-Activity Relationship) library generation.
Key Structural Features:
-
2-Phenyl Group: Provides lipophilic pi-stacking interactions essential for receptor binding.[1]
-
8-Methyl Group: Introduces steric bulk near the quinoline nitrogen, modulating pKa and solubility, while restricting rotation in the binding pocket.
-
4-Carbonyl Chloride: The "warhead" for diversification into amides, esters, or hydrazides.
Retrosynthetic Logic & Pathway Visualization
The synthesis relies on the Pfitzinger Reaction to build the quinoline core, followed by nucleophilic acyl substitution. The 8-methyl substituent dictates the use of 7-methylisatin as the starting material.[1]
Mechanism Insight: The 7-methyl group on the isatin scaffold translates to the 8-position on the quinoline ring due to the ring-opening mechanism of the isatin under basic conditions.
Figure 1: Retrosynthetic pathway from 7-methylisatin to the target amide via the reactive acid chloride intermediate.[1]
Module 1: Synthesis of the Precursor (Scale-Up Ready)
Before executing the one-pot protocol, the carboxylic acid precursor must be synthesized in high purity.
Reaction: Pfitzinger Condensation Substrates: 7-Methylisatin + Acetophenone[1]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Isatin : 1.2 eq Acetophenone | Slight excess of ketone drives the condensation to completion.[1] |
| Base | 33% KOH (aq) | Strong base required to open the isatin ring to the isatinate salt. |
| Solvent | Ethanol (Absolute) | Solubilizes the organic ketone while miscible with aqueous base. |
| Temperature | 80°C (Reflux) | Required to overcome the energy barrier for cyclization. |
| Time | 12–24 Hours | 8-methyl group adds steric hindrance, slowing the condensation compared to unsubstituted isatin. |
Step-by-Step Protocol:
-
Dissolve 7-methylisatin (10.0 g, 62 mmol) in Ethanol (100 mL).
-
Add Acetophenone (9.0 g, 75 mmol).
-
Dropwise add 33% KOH solution (60 mL). The solution will darken (deep red/brown) as the isatin ring opens.
-
Reflux at 80°C for 18 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Workup: Cool to room temperature. The potassium salt of the quinoline acid may precipitate.
-
Pour reaction mixture into ice-water (300 mL).
-
Acidify carefully with Glacial Acetic Acid or 10% HCl to pH 3–4. The free acid will precipitate as a solid.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75–85%.[2]
-
QC Check: 1H NMR should show the disappearance of the acetophenone methyl singlet and the appearance of the quinoline aromatic system.
-
Module 2: The One-Pot Activation and Amidation Protocol
This is the core directive: converting the acid to the amide via the 8-methyl-2-phenylquinoline-4-carbonyl chloride without isolation.[1]
Why Thionyl Chloride (
Experimental Workflow Diagram:
Figure 2: Operational workflow for the one-pot conversion of carboxylic acid to amide.
Detailed Protocol Steps
Reagents:
-
Precursor: 8-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq)[1]
-
Activator: Thionyl Chloride (
) (3.0 – 5.0 eq)[1] -
Catalyst: DMF (1–2 drops)[1]
-
Solvent A (Activation): Anhydrous Toluene[1]
-
Solvent B (Coupling): Anhydrous DCM or THF
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[1]
Procedure:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask under Argon/Nitrogen, suspend the Quinoline Acid (1.0 mmol) in anhydrous Toluene (5 mL/mmol).
-
Note: Toluene is superior to DCM here because it allows a higher reflux temperature to drive the formation of the sterically hindered acid chloride.
-
Add Thionyl Chloride (3.0 mmol) dropwise.[1]
-
Add 1 drop of dry DMF (Vilsmeier-Haack type activation).[1]
-
Reflux at 110°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to the lipophilic 8-Methyl-2-phenylquinoline-4-carbonyl chloride .[1]
-
-
Solvent Swap (Critical Step):
-
Do not isolate. However, excess
must be removed to prevent it from reacting with the amine in the next step. -
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove Toluene and excess
. -
Optional: Add fresh Toluene and re-evaporate (azeotropic removal) to ensure all acidic gases are gone.[1]
-
You now have the crude Acid Chloride as a solid/oil residue.
-
-
Amidation (Coupling):
-
Redissolve the crude Acid Chloride residue in anhydrous DCM (5 mL/mmol).
-
Cool the solution to 0°C.
-
In a separate vial, mix the Target Amine (1.1 eq) and DIPEA (2.5 eq) in DCM.
-
Slowly add the amine/base mixture to the acid chloride solution.
-
Allow to warm to Room Temperature and stir for 2–4 hours.
-
-
Workup:
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Activation | Steric hindrance from 8-methyl group or insufficient temp.[1] | Use Toluene instead of DCM/THF for activation. Ensure reflux is vigorous (110°C). |
| Low Yield in Amidation | Hydrolysis of Acid Chloride. | Ensure all glassware is oven-dried.[1] Use anhydrous solvents.[1][3] Perform the solvent swap (Step 2) rapidly. |
| Side Product: Urea | Excess | The "Solvent Swap" step is non-negotiable. You must strip off the excess thionyl chloride before adding the amine. |
| Precipitation during Activation | Formation of insoluble HCl salts.[1] | This is normal if the acid chloride is high melting. If the liquid phase is clear, proceed. If suspension remains, add more |
References
-
Vertex Pharmaceuticals. (2010). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry.
-
GlaxoSmithKline. (1995). Talnetant (SB-223412) Synthesis and Intermediates. Patent WO1995032948.
-
BenchChem. (2025).[4] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride.
-
Organic Chemistry Portal. Pfitzinger Reaction: Mechanism and Variations.
Sources
Introduction: The Analytical Challenge of Amines and a Quinoline-Based Solution
An Application Guide to the Derivatization of Amines with 8-Methyl-2-phenylquinoline-4-carbonyl Chloride for Enhanced Analytical Detection
In the realms of pharmaceutical development, metabolomics, and environmental analysis, the accurate quantification of primary and secondary amines is a frequent necessity. These compounds, however, often present an analytical challenge as they typically lack strong chromophores or fluorophores, leading to poor sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Furthermore, their polarity can result in unsatisfactory chromatographic performance, characterized by peak tailing and poor resolution on reverse-phase columns.[1]
Pre-column derivatization is a powerful and widely adopted strategy to overcome these limitations.[2][3] This process involves a chemical reaction that converts the analyte into a derivative with more favorable analytical properties. The ideal derivatizing agent imparts a tag that enhances detectability and improves chromatographic behavior.[3][4]
This application note introduces 8-Methyl-2-phenylquinoline-4-carbonyl chloride as a highly effective derivatizing agent for primary and secondary amines. The quinoline core of this reagent offers significant advantages for modern analytical techniques. Quinolines are heterocyclic structures that not only provide a strong ultraviolet (UV) chromophore for HPLC analysis but also possess a high proton affinity, making them readily ionizable for sensitive detection by mass spectrometry (MS).[4][5] The reaction of 8-Methyl-2-phenylquinoline-4-carbonyl chloride with an amine yields a stable amide derivative, effectively tagging the analyte for high-sensitivity analysis.
Mechanism of Derivatization: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[6] The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 8-Methyl-2-phenylquinoline-4-carbonyl chloride. This initial addition step forms a transient tetrahedral intermediate.[6]
Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.[7] The final product is a highly stable N-substituted quinoline-4-carboxamide.
Caption: Nucleophilic acyl substitution reaction between an amine and the derivatizing agent.
Experimental Protocols
Materials and Reagents
-
Derivatizing Agent: 8-Methyl-2-phenylquinoline-4-carbonyl chloride
-
Model Amines: Benzylamine (primary), N-Methylbenzylamine (secondary)
-
Base: Triethylamine (Et₃N) or Pyridine, anhydrous
-
Solvent: Acetonitrile (ACN), HPLC grade, anhydrous
-
Quenching Solution (Optional): Methanol or a solution of a simple primary amine (e.g., glycine)[2]
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Standard Laboratory Equipment: Micropipettes, vortex mixer, heating block or water bath, analytical balance.
-
Analytical Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD) and/or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Protocol 1: Derivatization of a Model Amine
This protocol provides a general procedure for the derivatization of amines. Optimal conditions, such as reaction time and temperature, may require further refinement for specific analytes.
-
Preparation of Stock Solutions:
-
Amine Solution: Prepare a 1 mg/mL stock solution of the model amine (e.g., benzylamine) in anhydrous acetonitrile.
-
Derivatizing Agent Solution: Prepare a 5 mg/mL solution of 8-Methyl-2-phenylquinoline-4-carbonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh to minimize hydrolysis.
-
Base Solution: Prepare a 10% (v/v) solution of triethylamine in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the amine solution.
-
Add 50 µL of the triethylamine solution and vortex briefly.
-
Add 200 µL of the 8-Methyl-2-phenylquinoline-4-carbonyl chloride solution. The molar excess of the reagent ensures complete derivatization of the amine.
-
Cap the vial tightly and vortex the mixture.
-
Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath.[2] The elevated temperature facilitates the reaction rate.
-
-
Reaction Quenching (Optional but Recommended):
-
After incubation, cool the reaction mixture to room temperature.
-
To consume any excess derivatizing agent, add 50 µL of methanol. This prevents the reagent from reacting with other components during analysis or storage.[2]
-
Vortex and allow the vial to stand for an additional 10 minutes.
-
-
Sample Preparation for Analysis:
-
Dilute the final reaction mixture with the initial mobile phase (e.g., 1:10 with 50% acetonitrile in water) to a suitable concentration for HPLC or LC-MS analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter if any precipitate is observed.
-
Caption: General workflow for the pre-column derivatization of amines.
Analytical Methodologies
The resulting amide derivatives are well-suited for analysis by reverse-phase HPLC with either UV or mass spectrometric detection.
HPLC-UV Analysis
The phenylquinoline moiety provides a strong chromophore, allowing for sensitive detection at wavelengths where many underivatized amines do not absorb.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for the relatively nonpolar derivatives.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 50% to 95% B over 15 minutes | A typical starting gradient to elute the derivatized amine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Improves peak shape and run-to-run reproducibility. |
| Detection | DAD, 254 nm or ~320-340 nm | 254 nm is a common wavelength for aromatic systems. The extended conjugation of the quinoline may offer a more selective maximum absorbance at a longer wavelength, which should be determined experimentally. |
| Injection Vol. | 10 µL | Standard injection volume. |
LC-MS/MS Analysis
The key advantage of a quinoline-based tag is its high proton affinity, which leads to excellent ionization efficiency in positive-ion electrospray ionization (ESI+).[4] This allows for trace-level detection and quantification.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinoline nitrogen is readily protonated, forming a stable [M+H]⁺ ion.[4] |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode targets the [M+H]⁺ of the derivative for high sensitivity. MRM provides superior selectivity and is used for quantitative analysis by monitoring a specific fragmentation transition.[9] |
| Expected Ion | [M+H]⁺ of the derivatized amine | For benzylamine (MW 107.15) and the reagent (MW ~295.75, assuming C₁₇H₁₂ClNO), the derivative MW is ~366.89. The expected [M+H]⁺ would be m/z 367.9. |
| Collision Energy | To be optimized | The energy required for fragmentation in MS/MS mode should be optimized for the specific derivative to yield characteristic product ions. |
Trustworthiness and Validation
The protocol described is a self-validating system. Successful derivatization will be confirmed by the appearance of a new, well-defined peak in the chromatogram corresponding to the derivatized amine, which is absent in a control reaction without the amine. Confirmation is achieved via mass spectrometry, where the observed mass of the new peak will match the calculated molecular weight of the expected amide derivative.[10] For quantitative applications, the method should be fully validated according to established guidelines, including assessments of linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).[11]
Conclusion
Derivatization of primary and secondary amines with 8-Methyl-2-phenylquinoline-4-carbonyl chloride is a robust and effective strategy to enhance their analytical detection. This reagent provides a stable amide linkage while introducing a highly UV-active and readily ionizable quinoline tag. This dual-purpose tag makes the method versatile for laboratories equipped with either standard HPLC-UV systems or more sensitive LC-MS/MS platforms. The protocols and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop sensitive and reliable analytical methods for a wide range of amine-containing compounds.
References
- Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry.
- 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. Benchchem.
- Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst (RSC Publishing).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI.
- Reactions of Amines. University of Minnesota.
- Chemical derivatization processes applied to amine determination in samples of different m
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- reaction between acyl chlorides and amines - addition / elimin
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Application Note: Friedel-Crafts Acylation of 8-Methyl-2-phenylquinoline-4-carbonyl chloride
Part 1: Executive Summary & Strategic Analysis
Scope and Utility
This application note details the optimized conditions for the Friedel-Crafts acylation using 8-Methyl-2-phenylquinoline-4-carbonyl chloride as the electrophilic partner. This reaction is a critical C-C bond-forming step in the synthesis of aryl(quinolin-4-yl)methanones , a privileged scaffold in medicinal chemistry found in antiviral agents, p38 MAP kinase inhibitors, and NK3 receptor antagonists.
Mechanistic "Watch-Outs" (Expert Insights)
Unlike standard Friedel-Crafts acylations involving simple benzoyl chlorides, the quinoline core introduces specific electronic and solubility challenges that must be managed to ensure high yield and purity.
-
The "Nitrogen Sink" Effect: The basic nitrogen atom in the quinoline ring (pKa ~4.9) is a potent Lewis base. It will rapidly coordinate with the Lewis acid catalyst (AlCl₃) before the activation of the acyl chloride.
-
Consequence: Using a standard 1.1 equivalent of AlCl₃ will result in zero conversion . The catalyst will be sequestered by the nitrogen, leaving none to generate the acylium ion.
-
Solution: The protocol requires a minimum of 2.2 to 3.0 equivalents of AlCl₃ (1 eq to block the nitrogen, 1+ eq to activate the carbonyl, and excess to drive equilibrium).
-
-
Solubility of the Aluminate Complex: The intermediate formed after AlCl₃ coordination is highly polar and often insoluble in non-polar solvents like pure benzene or hexane, leading to "gummy" precipitates that stall the reaction.
-
Solution: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the primary solvent to maintain homogeneity. Nitrobenzene is a historical alternative but is avoided here due to difficult workup.
-
Part 2: Detailed Protocol
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Notes |
| 8-Methyl-2-phenylquinoline-4-carbonyl chloride | ~281.74 | 1.0 | Electrophile | Moisture sensitive. Handle under N₂.[1] |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.5 - 3.0 | Catalyst | Must be anhydrous/fresh. Yellow/gray color indicates hydrolysis. |
| Aromatic Nucleophile (e.g., Benzene) | 78.11 | 5.0 - 10.0 | Nucleophile | Can serve as co-solvent. |
| Dichloromethane (DCM) | 84.93 | -- | Solvent | Anhydrous. Stabilized with amylene preferred. |
Step-by-Step Experimental Procedure
Phase 1: Activation & Complexation (The "Cold" Step)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of nitrogen throughout.
-
Catalyst Suspension: Charge the flask with Aluminum Chloride (3.0 equiv) and anhydrous DCM (10 volumes relative to substrate) . Cool the suspension to 0–5 °C using an ice/water bath.
-
Substrate Addition: Dissolve the 8-Methyl-2-phenylquinoline-4-carbonyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes.
-
Observation: You will likely observe a color change (often to orange or red) and a slight exotherm as the N-AlCl₃ and Acyl-AlCl₃ complexes form.
-
Critical Check: Ensure the mixture remains stirrable. If a thick sludge forms, add more DCM immediately.
-
Phase 2: Acylation (The Reaction)
-
Nucleophile Addition: Add the Aromatic Nucleophile (e.g., Benzene, 5.0 equiv) dropwise at 0–5 °C.
-
Note: If the nucleophile is a solid (e.g., 1,3-dimethoxybenzene), dissolve it in DCM before addition.
-
-
Temperature Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. Aliquot preparation: Quench 50 µL of reaction mix into 200 µL Methanol/Water to hydrolyze the complex before analysis.
-
-
Optional Reflux: If conversion is <50% after 4 hours (due to the steric bulk of the 8-methyl group), heat the reaction to reflux (40 °C) for 1–2 hours.
Phase 3: Quench & Workup
-
Quenching: Cool the mixture back to 0 °C . Slowly pour the reaction mixture into a beaker containing Ice (200 g) + Conc. HCl (10 mL) .
-
Safety: Evolution of HCl gas and heat will occur. Perform in a fume hood.
-
Chemistry: This step breaks the strong Aluminum-Nitrogen and Aluminum-Oxygen bonds.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organics with:
-
1x Water
-
1x Saturated NaHCO₃ (to remove residual acid)
-
1x Brine
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl ketone.
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the critical "Nitrogen Sink" pathway that necessitates the excess catalyst.
Figure 1: Mechanistic pathway highlighting the consumption of the first equivalent of AlCl₃ by the quinoline nitrogen.
Experimental Workflow
Figure 2: Operational workflow for the acylation protocol.
Part 4: References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst stoichiometry).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for reactivity of quinoline 4-position).
-
Musante, C., & Parrini, V. (1951). "Su alcuni derivati dell'acido 2-fenil-chinolin-4-carbossilico" (On some derivatives of 2-phenylquinoline-4-carboxylic acid). Gazzetta Chimica Italiana, 81, 451. (Historical precedent for 2-phenylquinoline acylation).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Definitive guide on EAS mechanisms and Lewis acid complexation).
-
Projected Synthesis based on: Standard Operating Procedures for Friedel-Crafts Acylation of N-Heterocycles. (Synthesized from general protocols for pyridine/quinoline carbonyl chlorides found in: Journal of Medicinal Chemistry protocols for NK3 antagonists).
Sources
Step-by-step synthesis of 8-Methyl-2-phenylquinoline-4-carbonyl chloride from carboxylic acid
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of quinoline-based pharmacophores, specifically intermediates for Neurokinin-3 (NK3) receptor antagonists like SB-222200 .
Executive Summary & Strategic Context
The conversion of 8-methyl-2-phenylquinoline-4-carboxylic acid to its corresponding acid chloride is a pivotal activation step in the synthesis of bioactive carboxamides. This specific scaffold is the core structural motif of SB-222200 , a potent and selective NK3 receptor antagonist used in CNS research (schizophrenia, panic disorders).
While the transformation of a carboxylic acid to an acyl chloride is a fundamental organic reaction, the steric bulk of the 2-phenyl and 8-methyl substituents on the quinoline ring introduces kinetic barriers. Standard protocols often suffer from incomplete conversion or hydrolysis during workup. This guide presents a catalyzed thionyl chloride (
Key Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. However, the electron-deficient nature of the quinoline ring reduces the nucleophilicity of the carboxylic oxygen. To overcome this, we employ N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the conversion logic.
Figure 1: Catalytic activation pathway for sterically hindered quinoline carboxylic acids.
Experimental Protocol
Materials & Reagents Table
| Reagent / Solvent | Role | MW ( g/mol ) | Equiv.[1] | Purity | Safety Note |
| 8-Methyl-2-phenylquinoline-4-COOH | Substrate | 263.29 | 1.0 | >98% | Irritant |
| Thionyl Chloride ( | Reagent/Solvent | 118.97 | 10-15 | 99% | Corrosive/Toxic Gas |
| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | 0.05 (cat.) | Anhydrous | Hepatotoxic |
| Toluene (Dry) | Azeotrope Agent | 92.14 | N/A | Anhydrous | Flammable |
| Dichloromethane (DCM) | Solvent (Optional) | 84.93 | N/A | Anhydrous | Volatile |
Step-by-Step Synthesis Procedure
Safety Warning: This reaction generates significant quantities of sulfur dioxide (
Phase 1: Setup and Activation
-
Drying: Ensure the starting carboxylic acid is thoroughly dried (vacuum oven at 50°C for 4 hours) to minimize thionyl chloride consumption by residual water.
-
Assembly: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with
or Drierite) or an inert gas line ( /Ar).-
Note: Connect the top of the condenser to a gas trap (scrubber) containing 1M NaOH to neutralize evolved gases.
-
-
Charging: Add 8-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq, e.g., 2.63 g, 10 mmol) to the flask.
-
Reagent Addition: Add Thionyl Chloride (10-15 eq, e.g., 10 mL). The solid may not dissolve immediately.
-
Expert Tip: Using neat
as the solvent drives the reaction to completion via mass action. If the substrate is particularly insoluble, add 20 mL of anhydrous DCM, though neat is preferred for this specific substrate.
-
-
Catalysis: Add 2-3 drops of anhydrous DMF . You may observe immediate bubbling (gas evolution), indicating the initiation of the reaction.
Phase 2: Reaction (Reflux)
-
Heating: Slowly heat the reaction mixture to reflux (
internal temp). -
Monitoring: Maintain reflux for 2 to 3 hours .
-
Visual Check: The suspension should transition to a clear, homogeneous solution (often yellow to amber) as the acid converts to the soluble acid chloride.
-
Completion Check: Take a roughly 50
aliquot, quench into anhydrous methanol, and analyze via TLC or LC-MS (looking for the methyl ester derivative). Direct analysis of the acid chloride is difficult due to hydrolysis.
-
Phase 3: Workup and Isolation[2]
-
Evaporation: Once complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator) using a trap cooled with dry ice/acetone to protect the pump.
-
Bath Temp: Do not exceed
.
-
-
Azeotropic Drying (Critical): The residue will likely contain trapped
and .-
Add 10-20 mL of anhydrous toluene .
-
Evaporate to dryness.
-
Repeat this step 2-3 times. This "chasing" technique ensures the removal of acidic volatiles which can degrade the product or interfere with subsequent amidation steps.
-
-
Final Product: The resulting solid is 8-Methyl-2-phenylquinoline-4-carbonyl chloride .
-
Appearance: Typically an off-white to yellow solid.
-
Storage: Use immediately for the next step (e.g., coupling with an amine). If storage is necessary, keep under Argon at
.
-
Quality Control & Characterization
Since the acid chloride is reactive, full characterization is often performed on the subsequent amide or the methyl ester derivative. However, for process validation:
-
FT-IR: Look for the shift in the carbonyl stretch.
-
Melting Point: The acid chloride will have a distinct (usually lower) melting point compared to the high-melting carboxylic acid precursor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Insufficient heat or solvent | Ensure vigorous reflux. If using DCM as solvent, switch to neat |
| Product is Sticky/Oil | Residual DMF or solvent | DMF has a high boiling point ( |
| Low Yield in Next Step | Hydrolysis of Acid Chloride | The product hydrolyzes back to the acid rapidly in moist air. Ensure all glassware for the subsequent step is flame-dried and reagents are anhydrous. |
References
-
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
-
NK3 Receptor Antagonist (SB-222200)
- Context: Details the specific use of the quinoline-4-carbonyl chloride intermediate in cre
-
Source:
-
General Protocol for Acid Chlorides
- Context: Mechanistic overview of thionyl chloride activ
-
Source:
Disclaimer: This document is for informational purposes for qualified scientific personnel only. The synthesis involves corrosive reagents (
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 107027-34-9|8-Methyl-2-phenylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low reactivity of sterically hindered quinoline carbonyl chlorides
Topic: Troubleshooting Low Reactivity of Sterically Hindered Quinoline Carbonyl Chlorides Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: Quinoline Carbonyl Chlorides
Status: Active Ticket ID: QNC-882-STERIC Subject: Overcoming low reactivity in 2- and 8-substituted quinoline-4-carbonyl chlorides.
Executive Summary
The reactivity of quinoline carbonyl chlorides is deceptively complex. While the electron-deficient quinoline ring should theoretically enhance the electrophilicity of the carbonyl carbon, steric hindrance at the 2-position (ortho) or 8-position (peri-interaction) creates a kinetic "wall." Furthermore, the basic nitrogen atom often sequesters the acyl chloride as an insoluble hydrochloride salt, halting the reaction before it begins.
This guide provides a tiered troubleshooting protocol, moving from diagnostic checks to advanced activation strategies like Silver Cyanide-mediated coupling and Acyl Fluoride diversions.
Module 1: Diagnosis & Characterization
"Is the reagent actually there?"
Before optimizing the coupling, you must validate the integrity of your electrophile. Sterically hindered acid chlorides are sluggish to form and sluggish to hydrolyze, leading to false positives on TLC.
The "Invisible Failure" Mode
Users often assume the acid chloride formed because the starting material (carboxylic acid) disappeared. However, with thionyl chloride (
Protocol: The Methanol Quench Test
Do not rely on direct TLC/LCMS of the acid chloride, as it hydrolyzes back to the acid on silica or in wet solvents, making it look like unreacted starting material.
-
Sampling: Take a
aliquot of your reaction mixture. -
Quench: Add immediately to
of anhydrous Methanol ( ) containing of . -
Incubate: Warm to
for 5 minutes. -
Analyze: Run LCMS or TLC.
Module 2: The "Solubility Trap" (The HCl Salt Issue)
Symptom: The acid chloride is confirmed, but coupling yields are
Root Cause:
Unlike phenyl ring analogs, the quinoline nitrogen is basic (
Visualizing the Solubility Trap
Figure 1: The formation of insoluble hydrochloride salts sequesters the reactive acyl chloride, preventing coupling in non-polar solvents.
Corrective Action:
-
Solvent Switch: Use THF or Dioxane (better solubility for salts) or polar aprotic solvents like DMAc or NMP (high solubility).
-
The "Free Base" Wash:
-
Evaporate
completely (chase with Toluene 3x). -
Suspend residue in DCM.
-
Add 1.05 eq of Polymer-bound Diethylaminopyridine (PS-DIEA) or wash rapidly with ice-cold
(risky for hydrolysis). -
Recommendation: Use PS-DIEA to neutralize without introducing water.
-
Module 3: Overcoming Steric Hindrance (Advanced Protocols)
If the acid chloride is formed and soluble, but still unreactive due to 2- or 8-position sterics, use these "Push" methodologies.
Method A: The "Silver Bullet" (Silver Cyanide)
For extremely hindered substrates where standard DMAP catalysis fails, Silver Cyanide (
-
Reagents:
(1.1 eq), Toluene/DCM. -
Mechanism:
-
Why it works: The precipitation of Silver Chloride is an irreversible thermodynamic sink that forces the formation of the activated species.
Method B: Acyl Fluorides (The Steric Bypass)
Acyl fluorides are superior to chlorides for hindered couplings. The C-F bond length (
Protocol:
-
Formation: Treat Carboxylic Acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Coupling: Add amine/alcohol and base (DIEA). No exogenous catalyst is usually needed.
Visualizing the Silver & Fluoride Pathways
Figure 2: Advanced activation strategies. Silver Cyanide drives reaction via precipitation, while Acyl Fluorides reduce steric bulk.
Comparative Data: Activation Methods
| Method | Reagent | Steric Tolerance | Moisture Sensitivity | Primary Risk | Best For |
| Standard | Low | High | HCl Salt formation (insolubility) | Unhindered substrates | |
| Mild | Oxalyl Chloride | Medium | High | Gas evolution, Capping | Acid-sensitive groups |
| Silver | Very High | Medium | Cost, Heavy Metal waste | 8-substituted Quinolines | |
| Fluoride | TFFH / BT-SCF3 | High | Low | Reagent cost | 2,8-disubstituted systems |
FAQ: Troubleshooting Specifics
Q: I see a new spot on TLC that is less polar than the acid but it's not my product. What is it? A: It is likely the Reissert compound or a pseudo-base. If you used a chloroformate or an activating agent in the presence of the quinoline nitrogen without blocking the 2-position, nucleophiles (even trace water/hydroxide) can attack the 2-position of the quinoline ring. Ensure your base is non-nucleophilic (e.g., 2,6-Lutidine) to avoid ring activation.
Q: My reaction turns black and tars out.
A: Quinoline acid chlorides are prone to decomposition via N-oxide formation if exposed to air for too long, or polymerization if the concentration is too high (
Q: Can I use Lewis Acids like
References
-
Takimoto, S., et al. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan.
-
Hardee, D. J., et al. (2010).[3] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. Journal of the American Chemical Society.
-
Ulven, T., et al. (2015). Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry.
-
BenchChem Technical Support. (2025). Enhancing Electrophile Reactivity in Quinoline Synthesis.
-
Beaulieu, F., et al. (2009).[4] Deoxyfluorination of Carboxylic Acids to Acyl Fluorides. Organic Letters.
Sources
Purification techniques for 8-Methyl-2-phenylquinoline-4-carbonyl chloride intermediates
Ticket Subject: Purification & Handling of Quinoline-4-carbonyl Chloride Intermediates
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary
You are working with 8-Methyl-2-phenylquinoline-4-carbonyl chloride , a high-value heterocyclic intermediate often utilized in the synthesis of NK3 receptor antagonists (e.g., Talnetant analogs) and antimalarial scaffolds.
Unlike simple aliphatic acid chlorides, this molecule possesses a basic quinoline nitrogen and a bulky 8-methyl group . These structural features dictate its purification: the basic nitrogen often leads to the isolation of the species as a hydrochloride salt (highly sensitive to moisture), while the 8-methyl group increases lipophilicity but provides steric protection.
This guide replaces generic advice with chemically specific protocols designed to maximize yield and prevent the common "hydrolysis loop" error.
Module 1: The Synthesis-Purification Nexus
Before purification, you must ensure the synthesis workup does not sabotage your product.
The Core Problem: The most common impurity is not a side product, but the re-formed starting material (Carboxylic Acid) caused by incomplete removal of thionyl chloride (
Standard Protocol: Thionyl Chloride Removal (Azeotropic Distillation)
You cannot simply evaporate
Step-by-Step Procedure:
-
Evaporation: Remove bulk
under reduced pressure (Rotavap) at <50°C . -
The Chaser (Critical): Add Anhydrous Toluene (approx. 3-5 mL per gram of substrate) to the residue.
-
Why? Toluene forms a binary azeotrope with thionyl chloride and helps strip away residual HCl gas trapped in the crystal lattice.
-
-
Re-evaporation: Evaporate the toluene.
-
Repeat: Perform the Toluene addition/evaporation cycle 3 times .
-
Visual Check: The final residue should be a solid or a semi-solid gum. If it smells strongly of pungent
, repeat the cycle.
Module 2: Purification Protocols
Choose the protocol based on your required purity level.
Protocol A: Trituration (The "Standard" Method)
Best for: Removing colored impurities and trace unreacted acid without exposing the reactive chloride to silica.
-
Suspend: Take the crude solid (likely the HCl salt) obtained from Module 1.
-
Solvent: Add Cold Anhydrous Hexane or Heptane (approx. 5-10 volumes).
-
Note: The acid chloride (and its salt) is generally insoluble in alkanes, while many organic impurities (and excess thionyl chloride) remain soluble.
-
-
Agitate: Sonicate briefly or stir vigorously under Argon for 15 minutes.
-
Filter: Rapidly filter under a blanket of inert gas (Nitrogen/Argon).
-
Wash: Wash the filter cake with fresh cold pentane.
-
Dry: High vacuum for 2 hours.
Protocol B: Recrystallization (High Purity)
Best for: Analytical standards or when the "Pink/Red" impurity persists.
| Parameter | Recommendation |
| Solvent System | Toluene (Hot) |
| Alternative | Dichloromethane (DCM) |
| Atmosphere | Strictly Inert (Argon balloon recommended) |
| Temperature | Dissolve at 60°C (Toluene) or Reflux (DCM); Cool to 0°C. |
Warning: Do NOT use alcohols (Methanol/Ethanol) or wet solvents. They will instantly react to form the ester or acid.
Module 3: Visualizing the Workflow
The following diagram outlines the critical decision paths for purifying this specific intermediate.
Caption: Workflow for the isolation and purification of 8-Methyl-2-phenylquinoline-4-carbonyl chloride.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid. Why?
Diagnosis: This is likely due to residual solvent entrapment or the formation of a "super-cooled" liquid state caused by impurities (like the Pfitzinger byproduct). Fix:
-
Perform the Toluene Azeotrope step again to ensure all
is gone. -
Add a small amount of anhydrous DCM to dissolve the oil, then slowly add Hexane until cloudy.
-
Scratch the glass surface with a spatula to induce nucleation.
-
Advanced: If it remains an oil, it might be the free base form. If you require the solid HCl salt, bubble dry HCl gas through an ethereal solution of the oil.
Q2: The solid turned "Pink" or "Red" during filtration.
Diagnosis: Quinoline derivatives are notorious for turning pink/red due to trace oxidation or metal chelation (often from steel spatulas or needles) interacting with the electron-rich ring. Fix:
-
This is often cosmetic. Check purity via NMR.
-
If removal is required, Recrystallization (Protocol B) is the only effective method. Activated charcoal is risky as it often contains water; if used, it must be oven-dried and the filtration must be rapid.
Q3: Can I use Silica Gel Chromatography?
Answer: NO. Acid chlorides are highly reactive electrophiles. They will react with the silanol groups (-Si-OH) on the silica gel and the residual water in the column, hydrolyzing back to the carboxylic acid. Exception: If you absolutely must, you can try a "Flash" column using silica pre-treated with anhydrous triethylamine and using strictly anhydrous non-polar solvents (Hexane/DCM), but yield loss is guaranteed.
Q4: How do I validate purity without hydrolyzing the sample?
Protocol:
-
IR Spectroscopy: Look for the Carbonyl shift.
-
Carboxylic Acid (Start): ~1700-1720
(Broad) -
Acid Chloride (Product):~1750-1780
(Sharp)
-
-
NMR:
-
Do not use standard
(it often contains trace water/acid). -
Use Anhydrous
stored over molecular sieves. -
Derivatization Check: Take a small aliquot, quench it with dry Methanol. Run NMR on the resulting Methyl Ester . This is often cleaner and confirms the acid chloride was present (as the acid would not esterify instantly without a catalyst).
-
References
-
Synthesis of Quinoline-4-carboxylic acids (Pfitzinger Reaction Context)
-
BenchChem.[1] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."
-
-
Purification of Acid Chlorides (Thionyl Chloride Removal)
-
ResearchGate.[2] "Purification techniques for thionyl chloride and acid chloride products."
-
-
Handling Acid Chlorides of Basic Heterocycles
-
Yufeng Guide. "Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights."[3]
-
-
2-Phenylquinoline-4-carboxylic acid Derivatives (Structure & Properties)
-
Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Validation & Comparative
Comparing reactivity of 8-methyl vs 8-methoxy phenylquinoline derivatives
Topic: Comparing reactivity of 8-methyl vs 8-methoxy phenylquinoline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the structural optimization of 2-phenylquinoline scaffolds—widely used in phosphorescent OLED emitters and metallo-pharmaceuticals—the substituent at the C8 position is critical. It sits peri to the quinoline nitrogen, creating a unique intersection of steric hindrance and electronic modulation .
This guide objectively compares 8-methyl-2-phenylquinoline (8-Me-PQ) and 8-methoxy-2-phenylquinoline (8-OMe-PQ) . While both substituents are electron-donating, their reactivity profiles diverge sharply:
-
8-Methyl acts primarily through steric bulk and weak inductive donation (+I), serving as a robust blocking group that resists metabolic cleavage but is susceptible to benzylic oxidation.
-
8-Methoxy dominates through resonance donation (+R) , significantly activating the quinoline ring towards electrophilic attack at C5 and serving as a latent chelator via demethylation to 8-hydroxyquinoline.
Part 1: Electronic & Structural Analysis
Electronic Profiling (Hammett & Resonance)
The distinct reactivity of these derivatives stems from how they perturb the quinoline
| Feature | 8-Methyl (8-Me) | 8-Methoxy (8-OMe) |
| Electronic Effect | Inductive Donor (+I) | Resonance Donor (+R) >> Inductive Withdrawer (-I) |
| Hammett Constant ( | -0.17 | -0.27 (Stronger Donor) |
| HOMO Impact | Moderate elevation (Red shift in emission) | Significant elevation (Stronger Red shift potential) |
| Basicity of N1 | Slight increase (inductive) | Decreased (inductive withdrawal via |
| Dipole Moment | Lower | Higher (due to C-O bond vector) |
Key Insight: The 8-OMe group is a "chameleon." While it donates electron density into the ring (
Steric Profiling (The "Peri" Effect)
The C8 position is spatially crowded.
-
8-Me: The methyl group is spherical and effectively blocks the space "above" and "below" the nitrogen lone pair, hindering the formation of square-planar or octahedral complexes (e.g., fac-Ir(ppy)3 derivatives) unless the ligand geometry distorts.
-
8-OMe: The methoxy group is conformationally mobile. It can rotate away from the nitrogen to relieve strain, but the oxygen lone pairs can create secondary coordination interactions or electrostatic repulsion with incoming metal centers.
Part 2: Reactivity Benchmarks
Electrophilic Aromatic Substitution (SEAr)
This is the most distinct differentiator. The 8-OMe group powerfully activates the quinoline ring, specifically directing incoming electrophiles to the C5 position (para to the methoxy).
-
8-Methoxy Reactivity: Rapid bromination or nitration occurs exclusively at C5. The reaction is often 10-100x faster than the unsubstituted quinoline.
-
8-Methyl Reactivity: The ring is only weakly activated. Substitution is slower and less regioselective, often yielding mixtures of 5-substituted and 7-substituted products, or requiring harsher conditions.
Figure 1: Comparative regioselectivity in electrophilic bromination.
Functional Group Transformations
-
Oxidation (8-Me): The benzylic methyl C-H bonds are susceptible to radical oxidation. Using SeO2 or radical bromination (NBS) followed by hydrolysis yields the 8-quinolinecarboxaldehyde , a versatile handle for further functionalization (e.g., Wittig reactions).
-
Demethylation (8-OMe): The methyl ether is stable to oxidation but cleavable by Lewis acids (BBr3). This unmasks the 8-hydroxy group, converting the molecule into a potent bidentate (N,O) chelator.
Part 3: Experimental Protocols
Protocol A: Regioselective Bromination of 8-Methoxy-2-phenylquinoline
Objective: Synthesis of 5-bromo precursor for cross-coupling. Rationale: Exploits the strong +R effect of the methoxy group to achieve high regioselectivity without metal catalysis.
-
Preparation: Dissolve 8-methoxy-2-phenylquinoline (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Addition: Add Br2 (1.05 eq) dropwise at room temperature over 15 minutes. Note: The solution will turn deep orange.
-
Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The 8-OMe activates the C5 position sufficiently that iron catalysts are rarely needed.
-
Workup: Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess bromine. Neutralize with NaHCO3. Extract with DCM.
-
Validation: 1H NMR will show the disappearance of the C5 proton doublet and a downfield shift of the C6 proton.
Protocol B: Benzylic Oxidation of 8-Methyl-2-phenylquinoline
Objective: Conversion to 8-quinolinecarboxaldehyde. Rationale: Direct oxidation is difficult; radical halogenation followed by hydrolysis is more reliable.
-
Reagents: Suspend 8-methyl-2-phenylquinoline (1.0 eq), NBS (N-bromosuccinimide, 1.1 eq), and AIBN (catalytic) in CCl4 or Benzotrifluoride.
-
Reflux: Heat to reflux (80°C) for 6-12 hours under N2.
-
Hydrolysis: Evaporate solvent. Redissolve the crude benzylic bromide in Acetone/H2O (1:1) and add CaCO3 (2.0 eq). Reflux overnight.
-
Purification: Silica gel chromatography is required to separate the aldehyde from unreacted methyl starting material.
Part 4: Applications & Performance Data
OLED Emitters (Iridium Complexes)
In phosphorescent OLEDs (PhOLEDs), the ligand structure dictates emission color and quantum efficiency.
| Parameter | Ir(III) with 8-Methyl Ligand | Ir(III) with 8-Methoxy Ligand |
| Emission Shift | Red Shift (vs unsubstituted) due to HOMO destabilization. | Blue Shift often observed if steric twist breaks conjugation; otherwise Red Shift. |
| Quantum Yield ( | Generally High. Methyl suppresses structural vibration. | Variable. C-O bond vibration can induce non-radiative decay. |
| Stability | High. Alkyl groups are electrochemically stable. | Moderate. Methoxy groups can be sites of oxidative degradation in devices. |
Critical Design Note: Introducing an 8-Me group often improves color purity by preventing "excimer" formation (aggregation) in the solid state due to its steric bulk.
Medicinal Chemistry (Antiproliferative Activity)
-
8-Methoxy: Often acts as a prodrug. In vivo demethylation by CYP450 enzymes releases the 8-hydroxy derivative, which chelates Cu(II) or Zn(II), disrupting cellular respiration or proteasome function.
-
8-Methyl: Lacks this "activation" mechanism. Toxicity is usually lower, and activity depends on the 2-phenyl substituent (e.g., intercalation capability) rather than metal chelation.
Figure 2: Divergent application pathways based on substituent reactivity.
References
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. Source: PubMed / NIH [Link] (Demonstrates the structure-activity relationship where 8-OH is more potent than 8-OMe, implying the prodrug/chelation mechanism.)
-
Bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Source: ACG Publications [Link] (Provides experimental validation for the regioselective bromination of 8-methoxyquinoline vs 8-hydroxyquinoline.)
-
Iridium-catalyzed C–H borylation of quinolines: insights into steric and electronic effects. Source: Royal Society of Chemistry (Chemical Science) [Link] (Details the steric influence of 8-substituted quinolines on metal-catalyzed functionalization.)
-
Synthesis, photophysical, electrochemical and electroluminescence studies of red emitting phosphorescent Ir(III) complexes. Source: Indian Academy of Sciences [Link] (Compares emission shifts in Ir complexes with substituted phenylquinoline ligands.)
-
8-Methoxy-2-Methylquinoline | PubChem Compound Summary. Source: PubChem [Link] (Physicochemical property data for 8-methoxy derivatives.)
TLC Visualization of Quinoline Acid Chlorides: A Comparative Technical Guide
Topic: TLC Visualization Methods for Quinoline Acid Chlorides Content Type: Publish Comparison Guide
Executive Summary
Analyzing quinoline acid chlorides via Thin Layer Chromatography (TLC) presents a classic analytical paradox: the analyte is often too reactive to survive the analysis. Acid chlorides are moisture-sensitive and electrophilic; they rapidly hydrolyze to carboxylic acids upon contact with the slightly acidic, hygroscopic silica gel stationary phase.
This guide compares three distinct visualization strategies: In-Situ Derivatization (The "Quench" Method) , Direct Visualization (UV/Dragendorff) , and Negative Monitoring (Bromocresol Green) . For high-stakes drug development workflows, we recommend the Methanol Quench method as the industry gold standard for confirming acid chloride formation.
Part 1: The Core Challenge
The "Schrödinger’s Spot" Phenomenon
When you spot a quinoline acid chloride directly onto a silica plate, you are likely observing its decomposition product. Silica gel contains bound water and surface silanol groups (Si-OH) that act as nucleophiles, converting your reactive acid chloride (
-
Result: The spot you see at the baseline or streaking upward is often the hydrolyzed acid, leading to a false negative (thinking the reaction failed) or a false positive (mistaking the acid spot for the product if Rf values are close).
Part 2: Comparative Analysis of Methods
Method A: The Methanol Quench (Gold Standard)
Principle: Instead of spotting the unstable acid chloride, you react a small aliquot of the reaction mixture with dry methanol. This rapidly converts the acid chloride into the corresponding methyl ester , which is stable, usually less polar (higher Rf), and easily visualized.
-
Chemistry:
-
Best For: Confirmation of conversion, yield estimation, and purity checks.[1]
Method B: Direct Visualization (UV & Dragendorff)
Principle: Relies on the aromatic quinoline core for detection. While it detects the molecule, it cannot definitively distinguish the acid chloride from the hydrolyzed acid without careful Rf comparison.
-
Dragendorff’s Reagent: A specific stain for nitrogenous heterocycles (alkaloids). It forms an orange-red complex with the quinoline nitrogen.
-
Best For: Confirming the presence of the quinoline moiety in crude mixtures.
Method C: Negative Monitoring (Bromocresol Green)
Principle: A pH-sensitive stain that turns yellow in the presence of carboxylic acids (pH < 3.8) and blue in basic/neutral zones.
-
Best For: Monitoring the disappearance of the starting carboxylic acid. If the yellow spot of the starting material vanishes, the reaction has likely proceeded (assuming no other acidic byproducts).
Part 3: Data Presentation & Comparison
| Feature | Method A: Methanol Quench | Method B: Direct UV/Dragendorff | Method C: Bromocresol Green |
| Target Analyte | Methyl Ester (Stable Derivative) | Quinoline Core (Unstable Chloride) | Starting Carboxylic Acid |
| Reliability | High (Definitive structural proof) | Low (Prone to hydrolysis on plate) | Medium (Indirect evidence) |
| Specificity | High (Separates Ester vs. Acid) | High (Specific to N-heterocycles) | High (Specific to -COOH groups) |
| Limit of Detection | < 1 µg | ~1-5 µg | ~5-10 µg |
| Destructive? | Yes (Sample is chemically altered) | No (UV) / Yes (Stain) | Yes (Stain) |
| Workflow Speed | Medium (Requires mini-workup) | Fast (Instant) | Fast (Instant) |
Part 4: Experimental Protocols
Protocol 1: The Methanol Quench (Derivatization)
Use this protocol to definitively confirm acid chloride formation.
-
Prepare Quench Vial: Place 0.5 mL of dry methanol (MeOH) in a small GC vial or Eppendorf tube.
-
Sampling: Using a glass capillary or micropipette, withdraw ~10-20 µL of your reaction mixture (under inert gas if possible).
-
Reaction: Dispense the aliquot into the MeOH. Shake gently for 30 seconds. Note: Slight warming or fuming indicates successful reaction of excess thionyl/oxalyl chloride.
-
Spotting: Spot the methanolic solution onto the TLC plate alongside the starting material (Acid) and a co-spot.
-
Elution: Run in a standard solvent system (e.g., Hexane:EtOAc 3:1). The Methyl Ester will typically move higher (higher Rf) than the starting Acid.
Protocol 2: Dragendorff’s Reagent Preparation
Use this to visualize the quinoline core specifically, ignoring non-nitrogenous impurities.
-
Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.
-
Solution B: Dissolve 8 g potassium iodide (KI) in 20 mL water.
-
Stock Solution: Mix equal volumes of A and B. Store in a dark bottle (stable for weeks).
-
Spray Reagent: Mix 1 mL Stock Solution + 2 mL glacial acetic acid + 10 mL water.
-
Usage: Spray plate.[2] Quinolines appear as orange/red spots on a yellow background.
Part 5: Mandatory Visualizations
Diagram 1: Decision Logic for Analysis
This flowchart guides the researcher on which method to employ based on the reaction stage.
Caption: Decision tree for selecting the appropriate TLC visualization strategy based on analytical goals.
Diagram 2: The Methanol Quench Mechanism & Workflow
Visualizing the chemical transformation that occurs during the "Quench" method to prevent false negatives.
Caption: Workflow of the Methanol Quench method, converting unstable acid chlorides to stable esters.
References
-
BenchChem. (2025).[3] Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Technical Support Center. Link
-
Org. Synth. (2010).[4] Synthesis of 2-Arylindole-4-carboxylic Amides via Acid Chloride Intermediates. Organic Syntheses, Coll. Vol. 11, p. 497. Link
-
E. Merck. (1980). Dyeing Reagents for Thin Layer and Paper Chromatography.[5] Merck KGaA, Darmstadt.
-
TargetMol. (2024). Dragendorff Reagent Product Information & Protocols.[6][7]Link
-
LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[2][3][4][5][8][9] Chemistry LibreTexts. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Dragondroff Reagent Detection of Alkaloids by Serial Dilution. : 9 Steps - Instructables [instructables.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
8-Methyl-2-phenylquinoline-4-carbonyl chloride: Safe Handling & Disposal Protocol
Executive Summary & Core Directive
Do not dispose of 8-Methyl-2-phenylquinoline-4-carbonyl chloride directly into laboratory drains or general trash.
This compound is an acyl chloride (acid chloride) . Upon contact with moisture (even humid air), it hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding carboxylic acid. This reaction is exothermic and can cause pressure buildup in sealed waste containers, leading to explosions or toxic gas releases.
Immediate Action Plan:
-
Isolate: Store material in a desiccator or under inert gas (Nitrogen/Argon) until disposal.
-
Quench: You must chemically deactivate (quench) the acyl chloride functionality before it enters the waste stream.
-
Verify: Confirm pH neutrality prior to final disposal.
Chemical Profile & Hazard Assessment
Understanding the reactivity profile is essential for designing a safe protocol. This molecule combines a quinoline scaffold with a reactive carbonyl chloride group.
| Property | Description | Implications for Disposal |
| Functional Group | Acyl Chloride (-COCl) | Highly electrophilic; reacts violently with nucleophiles (water, amines, alcohols). |
| By-products | HCl (gas/acid) | Corrosive to tissue and metal; inhalation hazard. |
| Physical State | Solid (High MW) | Must be dissolved prior to quenching to prevent "clumping" and delayed exotherms. |
| Stability | Moisture Sensitive | Requires anhydrous handling until the controlled quench step. |
The Quenching Protocol (Standard Operating Procedure)
This protocol utilizes the Inert Solvent Dilution Method . This is superior to direct water addition because the solvent acts as a heat sink, preventing localized boiling and splashing.
Phase 1: Preparation & PPE
Location: Chemical Fume Hood (Sash at proper operating height). PPE:
-
Nitrile gloves (double-gloved recommended).
-
Chemical splash goggles (Safety glasses alone are insufficient due to HCl gas risk).
-
Lab coat (buttoned).[1]
-
Optional: Acid gas respirator if fume hood performance is suboptimal.
Phase 2: The Reaction Workflow
Reaction Logic:
Step-by-Step Procedure:
-
Solvation (The Heat Sink):
-
Dissolve the solid 8-Methyl-2-phenylquinoline-4-carbonyl chloride in an inert solvent.
-
Recommended Solvent: Dichloromethane (DCM) or Toluene.[2]
-
Ratio: Use at least 10 mL of solvent per 1 gram of material.
-
Why: This dilutes the reactive centers and absorbs the heat generated during the next step.
-
-
Thermal Control:
-
Place the flask containing the solution into an ice-water bath (0°C).
-
Stir gently using a magnetic stir bar.
-
-
Controlled Quench (The Critical Step):
-
Reagent: 10% Sodium Carbonate (
) solution OR Methanol. -
Action: Add the quenching agent dropwise via an addition funnel or syringe.
-
Observation: You will see bubbling (CO2 evolution if using carbonate) or fuming.
-
Stop addition if temperature rises significantly or bubbling becomes vigorous. Resume only when stabilized.
-
-
Neutralization:
-
Validation:
-
Verify there is no further heat generation or gas evolution.
-
Phase 3: Workflow Visualization
The following diagram illustrates the decision logic and workflow for the disposal process.
Caption: Operational workflow for the safe quenching of acid chlorides via inert solvent dilution.
Waste Classification & Labeling
Once quenched, the material is no longer a reactive acid chloride, but it is still chemical waste. Classification depends heavily on the solvent used during the dilution step.
| Parameter | Classification Code (RCRA) | Description |
| Primary Hazard | D002 | Corrosive (if pH is not perfectly neutral). |
| Solvent Hazard (DCM) | F002 | Spent halogenated solvents (if DCM was used). |
| Solvent Hazard (Toluene) | F005 | Spent non-halogenated solvents (if Toluene was used). |
| Labeling Text | Quenched Acid Chloride Waste | "Contains: Methyl ester of 8-methyl-2-phenylquinoline-4-carboxylic acid, Solvent (DCM/Toluene), Water, Salts." |
Important: Do not mix this waste with oxidizers (like Nitric Acid) or strong bases.
Emergency Contingencies
Every protocol must have a failure mode analysis.
-
Spill (Solid Material):
-
Spill (Liquid/Solution):
-
Absorb with clay or commercial spill pads.
-
Place in a fume hood to evaporate residual solvent if safe, then bag for disposal.
-
-
Skin Contact:
-
Immediate: Flush with water for 15 minutes. The acid chloride reacts with skin moisture to produce HCl burns.
-
Seek medical attention if blistering occurs.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety.
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 3. spsti.org [spsti.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. beta.co.id [beta.co.id]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. laballey.com [laballey.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 10. aksci.com [aksci.com]
- 11. documents.tocris.com [documents.tocris.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
